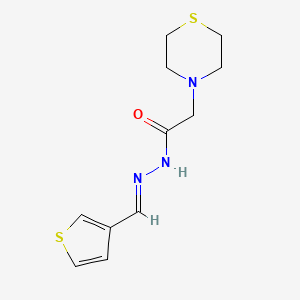

N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide often involves the condensation of appropriate acetates with hydrazine hydrate, followed by reactions with substituted isothiocyanates to yield thiosemicarbazide derivatives. These derivatives can further undergo cyclization or react with aromatic aldehydes to form various structures (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide often features a thienylmethylene group linked to an acetohydrazide moiety. The thienyl and phenyl rings in these molecules can exhibit significant inclination angles, and their configurations around the C=N bond are typically E. These compounds can also display different conformations based on the substituents attached to the phenyl ring, impacting their overall molecular geometry (Quoc et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide and its analogs can include cyclization to form rings such as 1,2,4-triazoles or 1,3,4-thiadiazoles. These reactions are influenced by the presence of triethylamine or orthophosphoric acid, respectively. The chemical properties of these compounds are often characterized by their ability to form various derivatives through reactions with different reagents, showcasing their versatile reactivity (Salgın-Gökşen et al., 2007).

Physical Properties Analysis

The physical properties of acetohydrazide compounds, including those similar to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, can be determined through spectroscopic methods such as FT-IR, NMR, and crystallography. These techniques provide insights into the bond lengths, angles, and overall conformations of the molecules, which are crucial for understanding their physical characteristics and potential applications (Quoc et al., 2019).

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

- A study by Naseema et al. (2010) investigated the nonlinear optical properties of various hydrazones, including compounds structurally similar to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide. These compounds demonstrated potential for applications in optical devices such as optical limiters and switches due to their two-photon absorption and optical power limiting behavior at specific wavelengths (Naseema et al., 2010).

Anticancer Potency

- Turan-Zitouni et al. (2018) synthesized novel derivatives related to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide and evaluated their anticancer potency. These compounds showed significant antitumor efficiency against various human cancer cell lines, indicating the potential of N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide derivatives in cancer treatment (Turan-Zitouni et al., 2018).

Antimycotic Activity

- Wujec et al. (2004) reported on the synthesis of compounds similar to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, which displayed promising antimycotic activity. This suggests the potential application of such compounds in developing new antifungal treatments (Wujec et al., 2004).

Antimicrobial Activity

- Kardile and Kalyane (2010) explored the synthesis of thiomorpholine derivatives, including those structurally related to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, and tested their antimicrobial activity. This research highlights the potential use of such compounds in combating microbial infections (Kardile & Kalyane, 2010).

Antitumor Agents

- Agrawal et al. (1976) synthesized a series of thiosemicarbazones with tertiary N at the 4 position, similar in structure to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide. These compounds were found to be active antineoplastic agents in mice, suggesting potential in cancer therapy (Agrawal et al., 1976).

Eigenschaften

IUPAC Name |

2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS2/c15-11(8-14-2-5-16-6-3-14)13-12-7-10-1-4-17-9-10/h1,4,7,9H,2-3,5-6,8H2,(H,13,15)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBOSFCPMKPOCR-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC(=O)NN=CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1CC(=O)N/N=C/C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)

![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)

![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)

![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)

![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)

![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)